molecular formula C20H23NO2 B13424517 1-Benzyl-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline

1-Benzyl-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline

Katalognummer: B13424517
Molekulargewicht: 309.4 g/mol
InChI-Schlüssel: HRSZGKQLHQQWIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline (CAS 4876-00-0) is a synthetic isoquinoline derivative with the molecular formula C₁₈H₁₉NO₂ and a molecular weight of 281.35 g/mol . It features a benzyl group at position 1, methoxy groups at positions 6 and 7, and two methyl groups at position 3 of the dihydroisoquinoline scaffold. The compound has a melting point of 80–88°C and is synthesized via catalytic enantioselective methods or multicomponent condensations involving benzaldehyde, isobutylene oxide, and nitriles . Its structural complexity and biological relevance make it a subject of interest in medicinal chemistry, particularly for synthesizing chiral alkaloids like (S)-trolline and (R)-oleracein E .

Eigenschaften

Molekularformel

C20H23NO2

Molekulargewicht

309.4 g/mol

IUPAC-Name

1-benzyl-6,7-dimethoxy-3,3-dimethyl-4H-isoquinoline

InChI

InChI=1S/C20H23NO2/c1-20(2)13-15-11-18(22-3)19(23-4)12-16(15)17(21-20)10-14-8-6-5-7-9-14/h5-9,11-12H,10,13H2,1-4H3

InChI-Schlüssel

HRSZGKQLHQQWIK-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC2=CC(=C(C=C2C(=N1)CC3=CC=CC=C3)OC)OC)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Farid et al. (Reference) describe a comprehensive synthesis route starting from eugenol methyl ether, emphasizing the importance of functional group modifications to achieve the target compound. The process involves:

  • Step 1: Conversion to a Secondary Alcohol
    Eugenol methyl ether undergoes methylation and subsequent hydrolysis to form a secondary alcohol. This step is critical for introducing the hydroxyl group necessary for subsequent reactions.

  • Step 2: Ritter Reaction with Benzyl Cyanide
    The secondary alcohol reacts with benzyl cyanide under acidic conditions (using sulfuric acid) to form an amide intermediate, N-[1-methyl-2-(3,4-dimethoxyphenyl)ethyl]-2-phenyl acetamide. This step facilitates the introduction of the benzyl moiety and the amino functionality.

  • Step 3: Cyclization to Isoquinoline Derivative
    The amide undergoes cyclization in the presence of sulfuric acid, leading to the formation of the dihydroisoquinoline core. The cyclization is facilitated by protonation and intramolecular nucleophilic attack, yielding 1-benzyl-3-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline with an overall yield of approximately 39% before purification.

This method's advantages include high regioselectivity and the ability to incorporate various substituents, making it adaptable for synthesizing derivatives with potential pharmacological activity.

A patent (Reference) introduces an efficient one-pot method for synthesizing 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives . The process involves:

  • Step 1: Formation of an Intermediate
    Starting from 3,4-dimethoxy phenethylamine, a formylation reagent (such as formyl chloride or oxalyl chloride) reacts with the amine to produce an intermediate iminium species.

  • Step 2: Cyclization Using Phosphotungstic Acid
    The intermediate is subjected to cyclization facilitated by phosphotungstic acid, which acts as a catalyst, promoting ring closure to form the dihydroisoquinoline core.

  • Step 3: Hydrolysis and Purification
    The reaction mixture is processed through cooling, filtration, and leaching steps, yielding the target compound with purity exceeding 99% and yields over 75%. The process is notable for its simplicity, safety, and cost-effectiveness, making it suitable for industrial scale-up.

This method's key features include the use of environmentally benign reagents, minimal purification steps, and high overall yield, aligning with green chemistry principles.

Further research (Reference) details the synthesis of related isoquinoline derivatives through cyclization reactions involving oxalyl chloride:

  • Preparation of Amide Intermediates
    The process begins with the formation of amides from substituted phenethylamines and acylating agents, such as benzyl cyanide or acetic acid derivatives.

  • Cyclization Under Acidic Conditions
    The amides are cyclized using sulfuric acid or other strong acids, which protonate the amide oxygen, facilitating intramolecular attack and ring closure to form the dihydroisoquinoline framework.

  • Purification and Characterization
    The final products are purified via extraction, drying, and chromatography, with IR and GC-MS confirming the structure and purity.

This approach emphasizes the importance of controlling reaction conditions, such as temperature and acid concentration, to optimize yield and selectivity.

Summary of Key Preparation Data

Method Starting Materials Key Reactions Catalysts/Reagents Yield Advantages
Multi-step from Eugenol Eugenol methyl ether Hydrolysis, Ritter reaction, Cyclization Sulfuric acid ~39% (pre-purification) High regioselectivity, structural diversity
One-pot formylation 3,4-Dimethoxy phenethylamine Formylation, Cyclization Oxalyl chloride, phosphotungstic acid >75% Simplicity, cost-effective, scalable
Oxalyl chloride cyclization Phenethylamines + acyl chlorides Cyclization Sulfuric acid Variable Precise control over product formation

Analyse Chemischer Reaktionen

Types of Reactions

1-Benzyl-6,7-dimethoxy-3,3-dimethyl-3,4-dihydro-isoquinoline undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Wirkmechanismus

The mechanism of action of 1-Benzyl-6,7-dimethoxy-3,3-dimethyl-3,4-dihydro-isoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Substituent Variations in the Isoquinoline Core

The dihydroisoquinoline scaffold allows diverse substitutions, which influence physicochemical properties and bioactivity. Key analogs include:

Compound Substituents CAS No. Molecular Weight (g/mol) Key Features
Target Compound 1-Benzyl, 6,7-dimethoxy, 3,3-dimethyl 4876-00-0 281.35 High lipophilicity; used in enantioselective alkaloid synthesis .
1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl 1-(2-Chlorophenyl), 6,7-dimethoxy, 3-methyl N/A ~285.8 (estimated) Bischler–Napieralski synthesis; in silico-predicted contractile activity .
1-Methyl-6,7-dimethoxy-3,4-dihydroisoquinoline 1-Methyl, 6,7-dimethoxy 4721-98-6 205.26 Simpler structure; precursor for antimicrobial agents .
3,4-Dihydro-6,7-dimethoxyisoquinoline No substitutions at positions 1 or 3 3382-18-1 193.23 Base scaffold for Reissert chemistry .
1-Aryl-6,7-dimethoxy-3,3-dimethyl analogs 1-Aryl (e.g., phenyl, tolyl), 6,7-dimethoxy, 3,3-dimethyl N/A ~270–300 Anticoagulant activity after reduction to tetrahydro derivatives .

Key Observations :

  • Steric Effects: The 3,3-dimethyl substitution introduces steric hindrance, which may stabilize the dihydroisoquinoline ring and influence receptor binding .
  • Electron-Donating Groups : Methoxy groups at positions 6 and 7 enhance electron density, affecting reactivity in catalytic alkynylation or cyclization reactions .
Comparative Reactivity
  • Electrophilic Substitution : Electron-rich analogs (e.g., 6,7-dimethoxy derivatives) undergo slower arylation in Pd-catalyzed reactions compared to electron-deficient substrates .

Biologische Aktivität

1-Benzyl-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline (BDMIQ) is a nitrogen-containing heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, characterization, and biological properties of BDMIQ, focusing on its pharmacological effects and underlying mechanisms.

Chemical Structure

BDMIQ has the following molecular formula and structure:

  • Molecular Formula : C18_{18}H19_{19}NO2_2
  • CAS Number : 4876-00-0

The compound features a benzyl group and two methoxy groups attached to a dihydroisoquinoline framework, contributing to its unique biological properties.

Synthesis

BDMIQ can be synthesized through various methods, including microwave-assisted cyclization of appropriate precursors. The synthesis typically involves the reaction of substituted benzaldehydes with 1,1-dimethylhydrazine derivatives to form the isoquinoline structure .

Antioxidant Properties

Research indicates that BDMIQ exhibits significant antioxidant activity. This property is crucial in mitigating oxidative stress-related diseases. The compound's ability to scavenge free radicals was demonstrated in vitro using DPPH and ABTS assays, where it showed comparable efficacy to established antioxidants like ascorbic acid .

Neuroprotective Effects

BDMIQ has been studied for its neuroprotective effects against neurodegenerative diseases. In cell culture models of oxidative stress-induced neuronal damage, BDMIQ significantly reduced cell death and apoptosis markers. Mechanistic studies suggest that it may exert its neuroprotective effects through modulation of the Nrf2/ARE pathway, enhancing the expression of antioxidant enzymes .

Anti-inflammatory Activity

In addition to its antioxidant properties, BDMIQ also displays anti-inflammatory activity. In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This effect is mediated through the suppression of NF-kB signaling pathways .

Case Study 1: Neuroprotection in Animal Models

A study conducted on mice subjected to induced oxidative stress reported that administration of BDMIQ led to a significant reduction in markers of neuronal damage (e.g., malondialdehyde levels) and improved cognitive function in behavioral tests . The results suggest potential therapeutic applications for BDMIQ in treating conditions like Alzheimer's disease.

Case Study 2: Antioxidant Efficacy in Human Cells

In human neuroblastoma cells exposed to oxidative stress, treatment with BDMIQ resulted in increased cell viability and decreased levels of reactive oxygen species (ROS). The study highlighted the compound's potential as a protective agent against oxidative damage in neuronal cells .

Comparative Analysis of Biological Activities

Activity BDMIQ Ascorbic Acid Curcumin
Antioxidant EffectHighHighModerate
Neuroprotective EffectSignificantModerateSignificant
Anti-inflammatory ActivitySignificantLowHigh

Q & A

Q. How can researchers address low reproducibility in synthetic protocols?

  • DoE (Design of Experiments) : Systematically vary parameters (temperature, catalyst loading) to identify critical factors. For example, t-buXPhos catalyst improves guanidine coupling efficiency from 27% to 38% in optimized conditions .
  • Batch-to-batch analysis : Use qNMR to quantify impurities and establish acceptance criteria (e.g., <2% side products) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.